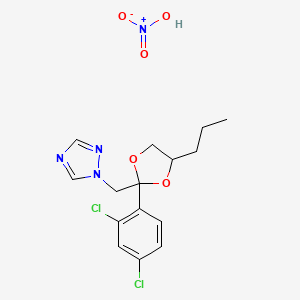
Propiconazole nitrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propiconazole nitrate is a derivative of propiconazole, a triazole fungicide. Propiconazole is widely used in agriculture to protect crops from fungal infections by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes . This compound, formed by treating propiconazole with an acidic nitrating agent, has shown enhanced antifungal activity and improved solubility compared to its parent compound .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propiconazole nitrate is synthesized by treating propiconazole with an acidic nitrating agent. The reaction involves the nitration of the triazole ring in propiconazole, resulting in the formation of this compound . The reaction conditions typically include the use of a nitrating agent such as nitric acid or a nitrate salt in an acidic medium. The reaction is carried out at controlled temperatures to ensure the selective nitration of the triazole ring without affecting other functional groups in the molecule .
Industrial Production Methods
Industrial production of this compound involves large-scale nitration of propiconazole using similar reaction conditions as described above. The process is optimized to achieve high yields and purity of the final product. The nitration reaction is followed by purification steps, including crystallization and filtration, to obtain this compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
Propiconazole nitrate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: The nitrate group in this compound can be reduced to form propiconazole.
Substitution: The nitrate group can be substituted with other functional groups under appropriate reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of oxides of this compound.
Reduction: Formation of propiconazole.
Substitution: Formation of substituted derivatives of this compound.
Applications De Recherche Scientifique
Propiconazole nitrate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its antifungal properties and its impact on microbial communities in soil.
Medicine: Investigated for its potential use in treating fungal infections in humans and animals.
Industry: Used in the formulation of antifungal gels and coatings for various applications.
Mécanisme D'action
Propiconazole nitrate exerts its antifungal effects by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol in fungal cell membranes . By inhibiting this enzyme, this compound disrupts the formation of ergosterol, leading to the inhibition of fungal cell growth and replication . This mechanism of action is similar to that of other triazole fungicides, but this compound has shown enhanced activity due to its improved solubility and bioavailability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Propiconazole: The parent compound of propiconazole nitrate, used widely as a fungicide.
Tebuconazole: Another triazole fungicide with a similar mechanism of action.
Fluconazole: A triazole antifungal used in medical applications.
Uniqueness of this compound
This compound is unique due to its enhanced antifungal activity and improved solubility compared to propiconazole. The nitration of propiconazole results in a compound with better bioavailability and efficacy in various applications .
Propriétés
Numéro CAS |
60207-91-2 |
|---|---|
Formule moléculaire |
C15H18Cl2N4O5 |
Poids moléculaire |
405.2 g/mol |
Nom IUPAC |
1-[[2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole;nitric acid |
InChI |
InChI=1S/C15H17Cl2N3O2.HNO3/c1-2-3-12-7-21-15(22-12,8-20-10-18-9-19-20)13-5-4-11(16)6-14(13)17;2-1(3)4/h4-6,9-10,12H,2-3,7-8H2,1H3;(H,2,3,4) |
Clé InChI |
OHCCKHXQYTUYED-UHFFFAOYSA-N |
SMILES canonique |
CCCC1COC(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl.[N+](=O)(O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


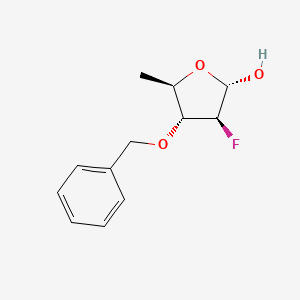
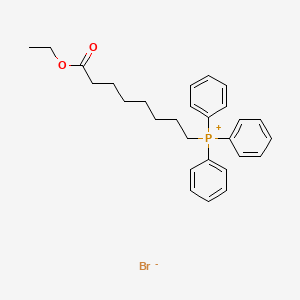
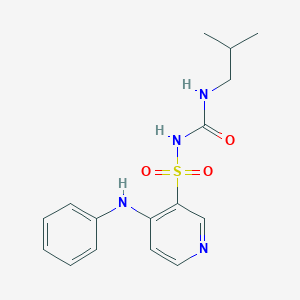
amine](/img/structure/B13413433.png)
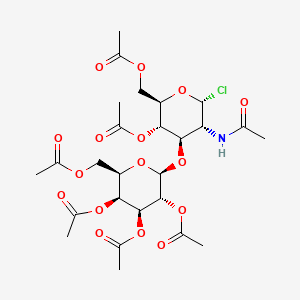
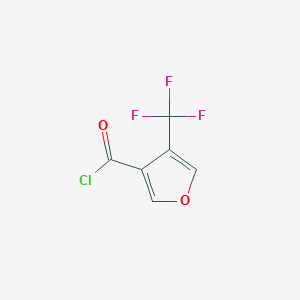
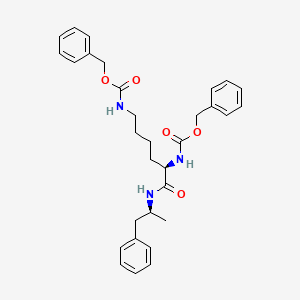
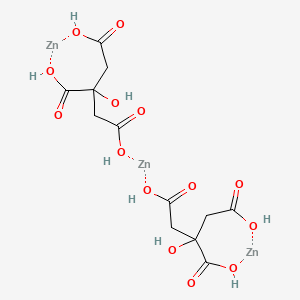
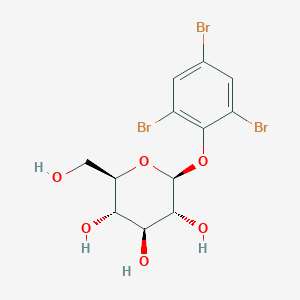
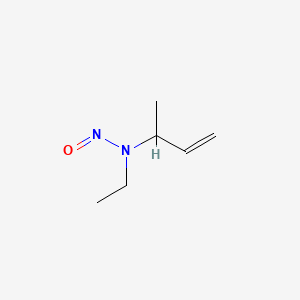
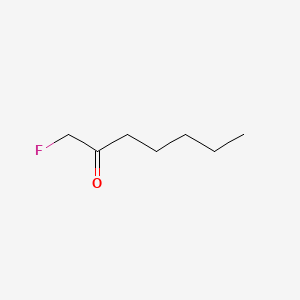
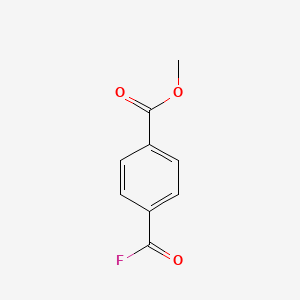
![[(2S)-2-[[(Z)-octadec-9-enoyl]amino]-3-[4-(pyridin-2-ylmethoxy)phenyl]propyl] dihydrogen phosphate](/img/structure/B13413484.png)
![potassium;6-amino-4-hydroxy-5-[[2-(trifluoromethyl)phenyl]diazenyl]naphthalene-2-sulfonate](/img/structure/B13413496.png)
